molecular formula C11H16Cl2N2O2S2 B13284901 N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide

Cat. No.: B13284901
M. Wt: 343.3 g/mol
InChI Key: MOPOALZJJAETAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features a dichlorothiophene scaffold linked to a cyclohexylmethylamine group via a sulfonamide bridge, a structural motif often associated with bioactive molecules. Its molecular architecture suggests potential as a key intermediate or candidate for developing enzyme inhibitors, particularly targeting carbonic anhydrases or other metalloenzymes where sulfonamides are known to act as potent inhibitors. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. The presence of the dichlorothiophene ring may contribute to unique electronic and steric properties, while the cyclohexyl and primary amine groups offer handles for further chemical modification and derivatization. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

Molecular Formula

C11H16Cl2N2O2S2

Molecular Weight

343.3 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide

InChI

InChI=1S/C11H16Cl2N2O2S2/c12-9-6-8(10(13)18-9)19(16,17)15-7-11(14)4-2-1-3-5-11/h6,15H,1-5,7,14H2

InChI Key

MOPOALZJJAETAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide generally follows a sulfonylation route where the amine, in this case, (1-aminocyclohexyl)methylamine or a related intermediate, is reacted with a sulfonyl chloride derivative of 2,5-dichlorothiophene-3-sulfonyl chloride. This reaction forms the sulfonamide bond (-SO2-NH-) linking the thiophene sulfonyl group to the aminocyclohexyl moiety.

Detailed Preparation Procedure

Based on patent literature and related sulfonamide synthesis protocols, the following method is representative for preparing sulfonamides structurally analogous to this compound:

  • Reactants : The key reactants are the amine (1-aminocyclohexyl)methylamine and 2,5-dichlorothiophene-3-sulfonyl chloride.

  • Solvent : Preferred solvents include toluene, xylene, or diethylbenzene, with toluene being particularly favored for its balance of solvency and ease of removal.

  • Reaction Conditions : The reaction is typically carried out at elevated temperatures ranging from 120°C to 160°C, often around 125°C to 150°C, for a duration of approximately 4 to 7 hours.

  • Catalysts and Additives : Sometimes N,N-dimethylformamide (DMF) is used in small molar ratios relative to the amine to facilitate the reaction.

  • Stoichiometry : The molar ratio of sulfonyl chloride to amine is usually between 1.5:1 and 6:1, with 1.5:1 to 4:1 being preferred to ensure complete conversion.

  • Workup : After the reaction, the mixture is cooled, and the product is isolated by adding water and performing liquid-liquid extraction. The organic layer containing the sulfonamide is separated, washed, and then concentrated. Crystallization or further purification may be performed to obtain the pure compound.

Representative Experimental Protocol (Adapted from Patent US20030236437A1)

Step Description
1 Charge the reaction vessel with (1-aminocyclohexyl)methylamine and toluene.
2 Add 2,5-dichlorothiophene-3-sulfonyl chloride slowly to maintain temperature between 85-92°C.
3 Gradually increase the temperature to 140-145°C at a rate of ~10°C per hour while venting evolved HCl gas.
4 Stir the reaction mixture at 140-145°C for 8 hours, monitoring conversion by gas chromatography (GC).
5 Cool the reaction mixture to 83-87°C and vent to atmospheric pressure.
6 Add fresh toluene and stir for 30 minutes.
7 Transfer to a reactor containing heated water (80-83°C), stir for 25-35 minutes, then allow phase separation.
8 Separate the organic layer, cool to 20°C, and isolate the sulfonamide product by filtration or crystallization.

This procedure results in high conversion rates and good yields of the desired sulfonamide compound.

Alternative Synthetic Approaches

  • Base-mediated nucleophilic substitution : In some sulfonamide syntheses, the amine is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide before reacting with sulfonyl chlorides, enhancing nucleophilicity and reaction rates. However, this method is more common with aromatic amines and may require anhydrous conditions to prevent hydrolysis.

  • Use of coupling agents : Carbodiimides such as dicyclohexylcarbodiimide (DCC) have been employed in amide and sulfonamide bond formation to activate carboxylic acids or sulfonic acids, but this is less common for direct sulfonyl chloride reactions. Nonetheless, DCC-mediated coupling in solvents like dichloromethane at low temperatures (0-20°C) for extended periods (up to 8 hours) can be used for sensitive substrates.

Purification and Characterization

After synthesis, purification typically involves:

  • Extraction with organic solvents (e.g., ethyl acetate, toluene).

  • Washing with brine and drying over anhydrous sodium sulfate.

  • Concentration under reduced pressure.

  • Crystallization from suitable solvents such as isopropanol or dichloromethane.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

  • Infrared (IR) spectroscopy to confirm sulfonamide functional groups.

  • Mass spectrometry (MS) for molecular weight confirmation.

  • Melting point determination for purity assessment.

Data Summary Table of Preparation Parameters

Parameter Typical Value / Range Notes
Amine (1-Aminocyclohexyl)methylamine Starting material
Sulfonylating agent 2,5-Dichlorothiophene-3-sulfonyl chloride Electrophilic partner
Solvent Toluene, xylene, diethylbenzene Toluene preferred
Reaction temperature 120°C - 160°C (optimal 125°C - 150°C) Controlled heating rate (~10°C/hour)
Reaction time 4 - 8 hours Monitored by GC
Molar ratio (sulfonyl chloride : amine) 1.5 : 1 to 6 : 1 (preferred 1.5 : 1 to 4 : 1) Ensures complete reaction
Additives N,N-Dimethylformamide (0.001 - 0.09 equiv.) Catalytic role
Workup Cooling, aqueous extraction, phase separation Isolation of organic layer
Purification Crystallization, filtration Achieves high purity
Yield Generally high (not specifically reported) Dependent on reaction scale and conditions

Research Findings and Considerations

  • Elevated temperatures and controlled addition of sulfonyl chloride are critical to avoid side reactions and ensure high selectivity for the sulfonamide product.

  • The venting of hydrogen chloride gas formed during the reaction is necessary to maintain reaction equilibrium and safety.

  • The use of toluene as solvent facilitates the removal of by-products and allows easy phase separation during workup.

  • Anhydrous conditions and careful base selection are important if alternative nucleophilic substitution methods are employed to prevent hydrolysis of sensitive intermediates.

  • Carbodiimide coupling agents, while effective in amide bond formation, are less commonly used for direct sulfonamide synthesis but may be applicable in specific synthetic routes involving sulfonic acid derivatives.

Comparison with Similar Compounds

Activity Comparison: IC₅₀ and Inhibition Profiles

Evidence from enzymatic studies highlights key differences in inhibitory potency among sulfonamide derivatives (Table 1). Notably:

Compound IC₅₀ (µM) R² Value Ki Range (µM)
Naphthalene-2-Sulfonamide 0.693 0.9947 0.50 ± 0.1603
2,5-Dichlorothiophene-3-Sulfonamide 1.193 0.9207 1.19–4.71 (Figure 4)
6-Aminopyridin-3-sulfonamide 11.95 0.9774 Not reported

The target compound shares the dichlorothiophene-sulfonamide backbone with 2,5-Dichlorothiophene-3-Sulfonamide but introduces a cyclohexylmethyl amine group. This modification likely increases steric bulk and lipophilicity, which could improve target engagement but may also reduce solubility compared to simpler analogs like naphthalene sulfonamides . The absence of direct IC₅₀ data for the target compound suggests further experimental validation is needed to quantify its inhibitory efficiency.

Commercial and Industrial Viability

Factors influencing this disparity include:

  • Cost : Multi-step synthesis increases production expenses.
  • Demand : Niche research applications may limit commercial incentives.
  • Stability : The hydrochloride salt form () may pose storage challenges compared to neutral sulfonamides .

Biological Activity

N-[(1-Aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide (CAS No. 1423031-99-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16Cl2N2O2SC_{11}H_{16}Cl_{2}N_{2}O_{2}S, with a molecular weight of approximately 343.29 g/mol. The compound features a thiophene ring substituted with dichloro and sulfonamide groups, which are critical for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes or receptors involved in various biological pathways. The sulfonamide moiety is particularly known for its antibacterial properties, often functioning as a competitive inhibitor of dihydropteroate synthase in bacterial folate synthesis pathways.

Antimicrobial Activity

Studies have shown that sulfonamides exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The presence of the dichlorothiophene structure enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against resistant strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible role in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Bacterial Resistance : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with lower MIC values compared to traditional antibiotics.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated a reduction in edema and inflammatory markers in treated subjects compared to controls.
  • Synergistic Effects : Research has explored the synergistic effects of this compound when combined with β-lactam antibiotics. This combination showed enhanced antibacterial activity against resistant strains, making it a candidate for further development in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide?

  • Methodology : Multi-step synthesis involves:

  • Reduction of 1-aminocyclohexane-1-carboxylic acid derivatives using LiAlH₄ to yield (1-aminocyclohexyl)methanol intermediates .
  • Coupling with 2,5-dichlorothiophene-3-sulfonamide via nucleophilic substitution or carbamate protection strategies .
  • Purification via column chromatography (e.g., silica gel) and characterization using mass spectrometry (MS) and NMR .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 343.29 matches theoretical) .
  • NMR Spectroscopy : Analyze proton/carbon environments (e.g., cyclohexyl CH₂ and sulfonamide NH₂ signals) .
  • HPLC : Assess purity (>95% typical for research-grade compounds) .

Q. What methodologies determine inhibitory efficacy (IC₅₀/Kᵢ) against enzymes like lipid peroxidase (LPO)?

  • Methodology :

  • Enzyme Assays : Measure inhibition rates at varying substrate concentrations .
  • Lineweaver-Burk Plots : Classify inhibition type (e.g., noncompetitive for this compound, Kᵢ = 0.50–4.71 µM) and calculate Kᵢ .
  • Statistical Validation : Use R² values (e.g., 0.9774 for related sulfonamides) to confirm linearity .

Q. What are the key structural features contributing to the compound's bioactivity?

  • Methodology :

  • Dichlorothiophene Sulfonamide : Enhances electron-withdrawing effects and enzyme binding (IC₅₀ = 1.193 µM for parent sulfonamide) .
  • Cyclohexylamine Group : Improves solubility and stabilizes interactions via hydrophobic pockets in target enzymes .

Advanced Research Questions

Q. How to address discrepancies in inhibitory data between structurally similar sulfonamides?

  • Methodology :

  • Variable Control : Standardize assay conditions (pH, temperature) and enzyme sources .
  • Statistical Analysis : Compare R² values and confidence intervals (e.g., 2,5-dichlorothiophene-3-sulfonamide R² = 0.9207 vs. 0.9774 for naphthalene derivatives) .
  • Mechanistic Studies : Use stopped-flow kinetics or X-ray crystallography to resolve binding ambiguities .

Q. What computational approaches predict the compound's interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to NF-κB or p53 (e.g., ΔG = −5.8 kcal/mol for NF-κB interactions) .
  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 0.191 eV for sulfonamide derivatives) to predict reactivity .
  • Electrostatic Potential Mapping : Identify electron-rich regions (e.g., sulfonamide oxygen) for DNA interaction studies .

Q. How to optimize reaction yields in multi-step synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for coupling efficiency .
  • Catalyst Optimization : Use NaHCO₃ or Et₃N to enhance nucleophilic substitution rates .
  • Stepwise Monitoring : Track intermediates via TLC or MS to minimize side reactions .

Q. How to evaluate DNA interaction and binding affinity experimentally?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor hypochromic shifts (e.g., λₘₐₓ = 260 nm for DNA) upon compound binding .
  • Binding Constant Calculation : Use A₀−A/A₀ vs. 1/[DNA] plots (e.g., ΔG = −19.51 kJ/mol for 2,5-dichlorothiophene-3-sulfonamide) .
  • Competitive Assays : Compare with ethidium bromide displacement to quantify intercalation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.